molecular formula C29H32ClN3O7 B1666010 N-(2-((Methylamino)carbonyl)benzoyl) amlodipine CAS No. 721958-72-1

N-(2-((Methylamino)carbonyl)benzoyl) amlodipine

Cat. No.: B1666010
CAS No.: 721958-72-1
M. Wt: 570 g/mol
InChI Key: SNNCONCKJDOFKX-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Amlodipine besilate impurity B is a biochemical.

Mechanism of Action

Target of Action

Amlodipine Besilate Impurity B, also known as N-(2-((Methylamino)carbonyl)benzoyl) amlodipine or 3-Ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-((2-(2-(methylcarbamoyl)-benzamido)ethoxy)methyl)-1,4-dihydropyridine-3,5-dicarboxylate, is an impurity produced during the synthesis of Amlodipine besylate . Amlodipine is a popular antihypertensive drug that belongs to the group of drugs called dihydropyridine calcium channel blockers . Its primary target is the L-type calcium channels located on the vascular smooth muscle cells .

Mode of Action

Amlodipine inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . This inhibition leads to a decrease in peripheral vascular resistance, reducing the total peripheral resistance (afterload) against which the cardiac muscle functions . This results in vasodilation and a reduction in blood pressure .

Biochemical Pathways

The inhibition of calcium influx by Amlodipine leads to a decrease in intracellular calcium levels. This reduction in calcium levels results in the relaxation of vascular smooth muscle, leading to vasodilation . This vasodilation reduces the total peripheral resistance, thereby lowering blood pressure .

Pharmacokinetics

Amlodipine is well absorbed from the gastrointestinal tract with a bioavailability of 64-90% . It is extensively metabolized in the liver to inactive metabolites . The elimination half-life of Amlodipine is long, approximately 30-50 hours, which allows for once-daily dosing . It is excreted mainly in urine .

Result of Action

The primary result of Amlodipine’s action is the reduction of blood pressure in patients with hypertension . By dilating peripheral arterioles, Amlodipine reduces the total peripheral resistance (afterload) against which the heart works. This reduction in afterload results in a decrease in blood pressure .

Action Environment

The action of Amlodipine can be influenced by various environmental factors. When used by people with liver problems, and in elderly individuals, doses should be reduced . Furthermore, the drug’s efficacy can be affected by patient-specific factors such as age, race, and presence of other medical conditions .

Properties

IUPAC Name

5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN3O7/c1-5-40-29(37)25-22(16-39-15-14-32-27(35)19-11-7-6-10-18(19)26(34)31-3)33-17(2)23(28(36)38-4)24(25)20-12-8-9-13-21(20)30/h6-13,24,33H,5,14-16H2,1-4H3,(H,31,34)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNCONCKJDOFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301100767
Record name 5-Ethyl 3-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-methyl-6-[[2-[[2-[(methylamino)carbonyl]benzoyl]amino]ethoxy]methyl]-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721958-72-1
Record name 5-Ethyl 3-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-methyl-6-[[2-[[2-[(methylamino)carbonyl]benzoyl]amino]ethoxy]methyl]-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721958-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlodipine besilate impurity B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721958721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl 3-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-methyl-6-[[2-[[2-[(methylamino)carbonyl]benzoyl]amino]ethoxy]methyl]-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-[(2-{[2-(methylcarbamoyl)phenyl]formamido}ethoxy)methyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-((METHYLAMINO)CARBONYL)BENZOYL) AMLODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436R8SHM18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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